molecular formula C23H23N5O2S B2544324 N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-61-4

N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2544324
CAS No.: 852436-61-4
M. Wt: 433.53
InChI Key: FEWZHYIGNFULPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel, synthetically derived small molecule recognized for its potent and selective inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is a well-documented driver in a variety of cancers, making this pathway a high-value target for therapeutic research. This compound functions by competitively binding to the ATP-binding pocket of FGFR, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration . Its primary research value lies in the investigation of oncogenic processes, particularly in cancers characterized by FGFR amplifications, mutations, or fusions. Preclinical studies highlight its application in exploring tumorigenesis and evaluating the efficacy of FGFR-targeted strategies in models of hepatocellular carcinoma , where it has demonstrated the ability to induce apoptosis and inhibit neovascularization. Furthermore, its specific scaffold serves as a key chemical tool for elucidating the complex roles of individual FGFR isoforms in disease pathophysiology and for supporting the development of next-generation targeted oncology therapeutics.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-4-30-18-10-8-17(9-11-18)23-26-25-20-12-13-22(27-28(20)23)31-14-21(29)24-19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWZHYIGNFULPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

N 2 3 Dimethylphenyl 2 3 4 ethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide\text{N 2 3 Dimethylphenyl 2 3 4 ethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide}

Antitumor Activity

Research has indicated that derivatives of triazoles and pyridazines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines. A study highlighted that pyrazole derivatives possess good inhibitory activity against BRAF(V600E), a common mutation in melanoma . This suggests that the target compound may also exhibit similar antitumor efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazole derivatives has been documented extensively. For example, certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This activity is crucial in managing diseases characterized by chronic inflammation, including cancer and cardiovascular disorders.

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrazole derivatives have been explored in various studies. Compounds with similar structures to this compound have shown moderate to excellent activity against several bacterial strains and phytopathogenic fungi. For instance, a series of pyrazole carboxamide derivatives exhibited significant antifungal activity against seven different fungal species in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds like this compound is essential for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and biological activity.
  • Thioether Linkage : The thio group in the structure may enhance lipophilicity and improve membrane permeability.
  • Triazole and Pyridazine Moieties : These heterocycles are known for their diverse biological activities and can contribute to the overall pharmacological profile of the compound.

Case Studies

Several studies have investigated compounds structurally related to this compound:

StudyCompound TestedBiological ActivityResults
Pyrazole DerivativeAntitumorInhibitory activity against BRAF(V600E)
Thiazole-Pyrazole HybridAnti-inflammatorySignificant reduction in TNF-α production
Pyrazole CarboxamideAntifungalModerate to excellent inhibition against fungi

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of similar compounds within this class. For instance, derivatives with triazole structures have exhibited cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

These findings indicate that modifications in the triazole structure can enhance anti-cancer activity, suggesting that N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may have similar effects.

Pharmacology

The compound's pharmacological profile includes potential anti-inflammatory and antimicrobial activities. Research into its mechanism of action indicates that it may interact with specific enzymes or receptors involved in these processes.

Materials Science

Beyond biological applications, this compound has potential uses in materials science as a building block for synthesizing advanced materials with tailored properties. Its reactivity allows for the development of novel polymers or composites that can be utilized in various industrial applications.

Study on Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of triazole derivatives similar to this compound. The results indicated significant cytotoxicity against several cancer cell lines, supporting its potential as an anti-cancer agent .

Pharmacological Evaluation

Another study focused on the pharmacological evaluation of compounds containing triazole moieties. The findings suggested that these compounds could serve as effective anti-inflammatory agents due to their ability to inhibit specific pathways involved in inflammation .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazolo[4,3-b]pyridazine vs. Triazino[5,6-b]indole: Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) () share a thioacetamide side chain but differ in the core heterocycle. This structural distinction may alter binding modes in protein interactions .
  • Triazolo[4,3-b]pyridazine Derivatives: The compound (E)-2-(benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b) () shares the same triazolo-pyridazine core but substitutes position 6 with a propenoic acid group. The target compound’s thioacetamide linker and 2,3-dimethylphenyl group likely enhance lipophilicity, which could influence membrane permeability compared to the hydrophilic propenoic acid in E-4b .

Substituent Effects

  • Position 3 Substituents :
    The 4-ethoxyphenyl group in the target compound contrasts with the 3-methyl group in N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (). The ethoxy group’s electron-donating nature may enhance solubility and hydrogen-bonding capacity, whereas methyl groups prioritize steric bulk and hydrophobicity .

  • Position 6 Linkers: The thioether (-S-) linkage in the target compound differs from oxygen-based acetamides (e.g., compound 24 in ) or carboxamide bonds (e.g., E-4b in ).

Target Engagement and Mechanisms

  • Lin-28 Inhibition :
    N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () inhibits Lin-28/let-7 interactions, promoting cancer cell differentiation. The target compound’s 4-ethoxyphenyl group may modulate this activity by altering binding affinity or selectivity .

  • Anticancer Potential: Triazino-indole derivatives () and triazolo-pyridazines () exhibit antiproliferative effects, but structural variations influence potency. For instance, brominated analogs (e.g., compound 25 in ) show enhanced cytotoxicity due to halogen-mediated DNA intercalation, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Functional Features Biological Activity Purity Reference
N-(2,3-Dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (Target) Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl Thioacetamide-linked 2,3-dimethylphenyl Thioether linkage, ethoxy solubility Under investigation N/A
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (24) Triazino[5,6-b]indole Methyl Thioacetamide-linked phenoxyphenyl Fused indole core Anticancer (IC50: ~5 µM) 95%
(E)-4b () Triazolo[4,3-b]pyridazine Benzoylamino Propenoic acid Carboxylic acid functionality Not reported N/A
N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () Triazolo[4,3-b]pyridazine Methyl Methylphenyl acetamide Lin-28 inhibition Reduces tumorsphere formation 97%

Q & A

Q. What is the recommended synthetic route for N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

The compound can be synthesized via a multi-step approach:

Core Formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine scaffold by cyclizing a hydrazine derivative with a pyridazine precursor (e.g., using a Buchwald-Hartwig coupling for aryl substitution at position 3) .

Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution between 6-chloro-triazolo-pyridazine intermediates and a thiol-containing acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Final Functionalization : Optimize yields using Design of Experiments (DoE) for parameters like temperature, solvent polarity, and reaction time .

Q. How should researchers characterize the compound’s structure and purity?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxyphenyl and dimethylphenyl groups) and assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₄N₄O₂S).
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of the triazolo-pyridazine core (as demonstrated for analogous compounds) .
  • HPLC-PDA : Ensure >95% purity by reverse-phase HPLC with photodiode array detection .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazolo-pyridazine kinase inhibitors .
  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-based luminescence assays .
  • Tumorsphere Formation Assays : Evaluate cancer stem cell (CSC) inhibition potential in 3D cultures, as seen with related triazolo compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate target binding .
  • Thioacetamide Linker Modification : Replace the sulfur atom with oxygen or selenium to assess effects on solubility and metabolic stability .
  • Triazolo-Pyridazine Core Optimization : Introduce methyl or halogen substituents to enhance steric or electronic interactions with biological targets .

Q. How should researchers resolve contradictory data in biological assays?

  • Purity Verification : Re-test the compound after repurification (e.g., column chromatography) to exclude impurities as confounding factors .
  • Assay Replication : Repeat experiments across multiple cell lines or enzymatic isoforms (e.g., kinase mutants) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., epigenetic modulation via Lin-28/let-7 pathways, as seen in analogous compounds) .

Q. What advanced techniques validate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure direct binding kinetics to purified target proteins (e.g., kinases) .
  • Cryo-EM/X-ray Co-crystallography : Resolve compound-protein complexes to identify critical binding residues .
  • RNA Sequencing : Profile downstream gene expression changes in treated cells to confirm pathway modulation .

Q. How can flow chemistry improve synthesis scalability?

  • Continuous-Flow Optimization : Use microreactors to enhance heat/mass transfer during cyclization steps, reducing side reactions .
  • Automated DoE : Implement machine learning-driven DoE to rapidly optimize reaction parameters (e.g., residence time, stoichiometry) .

Q. What strategies ensure compound stability during storage and experiments?

  • Storage Conditions : Store lyophilized powder at -20°C under inert gas (N₂) to prevent oxidation of the thioether linkage .
  • Solvent Selection : Use anhydrous DMSO for in vitro assays to avoid hydrolysis .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Guidelines

  • Statistical Analysis : Apply ANOVA or Bayesian modeling to SAR data to prioritize derivatives for further testing .
  • Safety Protocols : Despite limited hazard data (GHS classification: unverified), use standard PPE (gloves, lab coat) and fume hoods during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.